
4-(2-Thienyl)piperidine-2,6-dione
説明
4-(2-Thienyl)piperidine-2,6-dione is a chemical compound that belongs to the group of heterocyclic organic compounds. Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
Piperidine-2,6-diones are privileged heterocyclic scaffolds that are frequently found in numerous drugs . A simple and efficient method for the synthesis of piperidine-2,6-dione from abundant acetates and acrylamides using potassium tert-butoxide as a promoter, via Michael addition and intramolecular nucleophilic substitution processes has been reported . This robust protocol could be performed under solvent-free conditions with excellent functional group tolerance, providing a wide range of piperidine-2,6-diones in good yields .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis
The synthesis of piperidine-2,6-diones has received considerable attention . A series of important compounds, such as piperidine, can be rapidly constructed with piperidine-2,6-diones as starting material .Physical And Chemical Properties Analysis
The molecular formula of this compound is C9H9NO2S. The molecular weight is 195.24 g/mol.科学的研究の応用
Designer Drugs and Legal Implications
Research has reviewed the properties of designer drugs, including piperidine derivatives, highlighting their psychoactive properties and the challenges they pose for legislation and public health (Biliński et al., 2012). This review underscores the importance of understanding the chemical properties and potential uses of compounds like 4-(2-Thienyl)piperidine-2,6-dione in the context of drug abuse and regulatory challenges.
Pharmaceutical Analysis
In the realm of pharmaceuticals, the development of analytical methods for drugs containing piperidine rings is critical. For instance, a study on linagliptin, a drug with a piperidine derivative, demonstrates the utility of high-performance thin-layer chromatography for drug analysis in tablet forms, showcasing the relevance of chemical analysis techniques for quality control in the pharmaceutical industry (Rode & Tajne, 2021).
Synthesis and Chemical Properties
The synthesis and reactivity of piperidine derivatives, including those related to this compound, are areas of significant interest. For example, strategies for synthesizing spiropiperidines, which involve piperidine rings, indicate the versatility of piperidine derivatives in medicinal chemistry and drug discovery (Griggs et al., 2018).
Drug Discovery and Biological Activities
The biological activities of rhodanine-based compounds, which share structural motifs with this compound, have been critically reviewed, revealing both potential therapeutic uses and challenges in drug discovery due to issues with selectivity and optimization (Tomašič & Peterlin Mašič, 2012).
Environmental Safety and Herbicide Efficacy
The review on mesotrione, a herbicide, after 15 years of agricultural use, provides insights into the environmental safety and efficacy of chemicals used in agriculture, relevant for understanding the broader implications of chemical compounds on ecosystems (Carles et al., 2017).
作用機序
Target of Action
4-(2-Thienyl)piperidine-2,6-dione is a heterocyclic compound that is frequently found in numerous drugs . It is the core backbone of the Cereblon (CRBN) ligand in the design of PROTAC drugs . It also plays a significant role in the pharmaceutical industry as a synthetic fragment for designing drugs .
Mode of Action
For instance, it is synthesized from abundant acetates and acrylamides using potassium tert-butoxide as a promoter, via Michael addition and intramolecular nucleophilic substitution processes .
Biochemical Pathways
The biochemical pathways affected by this compound are complex and varied. It is known to be involved in the synthesis of a series of important compounds, such as piperidine . Moreover, it serves as a valuable and versatile synthetic intermediate in organic synthesis .
Pharmacokinetics
Its synthesis can be readily achieved on a kilo-scale , suggesting that it has good bioavailability.
Result of Action
It is known to play a significant role in the design of protac drugs . Moreover, it can be used for the synthesis of niraparib, a first-line drug for the treatment of ovarian cancer .
将来の方向性
Piperidine-2,6-diones serve as valuable and versatile synthetic intermediates in organic synthesis . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The derivatization of the synthesis method of piperidine-2,6-diones allows the synthesis of CRBN ligands as well as the drug Aminoglutethimide . This method could be used for the synthesis of niraparib, a first-line drug for the treatment of ovarian cancer, in seven steps, significantly reducing the synthesis steps and successfully reaching the 100-gram level .
生化学分析
Biochemical Properties
4-(2-Thienyl)piperidine-2,6-dione plays a significant role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules. One notable interaction is with the widely interspaced zinc finger motif (WIZ) protein, where it reduces the expression levels of this protein . Additionally, this compound has been shown to induce the expression of fetal hemoglobin (HbF) protein, which is beneficial for treating conditions like sickle cell disease and β-thalassemia . These interactions are primarily mediated through binding to specific sites on the target proteins, leading to changes in their activity and expression levels.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the induction of fetal hemoglobin (HbF) by this compound can alter the gene expression profile of erythroid cells, leading to improved oxygen transport and reduced symptoms in patients with hemoglobinopathies . Additionally, this compound can affect cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within the cell.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound binds to specific biomolecules, such as the WIZ protein, leading to inhibition of its activity . This binding interaction results in a decrease in WIZ protein levels, which in turn affects downstream signaling pathways and gene expression. Furthermore, this compound can activate or inhibit other enzymes, leading to changes in cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Long-term exposure to this compound has been observed to result in sustained changes in cellular function, including prolonged induction of fetal hemoglobin (HbF) expression . These effects are consistent in both in vitro and in vivo studies, indicating the compound’s potential for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively induces fetal hemoglobin (HbF) expression without causing significant adverse effects . At higher doses, there may be threshold effects, including potential toxicity and adverse reactions . It is crucial to determine the optimal dosage range to maximize therapeutic benefits while minimizing risks.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels within the cell . For example, the compound’s interaction with metabolic enzymes can lead to changes in the levels of key metabolites, thereby affecting overall cellular metabolism. Understanding these metabolic pathways is essential for optimizing the compound’s therapeutic potential.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in target tissues . These interactions are crucial for the compound’s localization and efficacy, as they determine its availability at the site of action.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For instance, its localization to the nucleus may be essential for its role in modulating gene expression and protein activity. Understanding these localization mechanisms can provide insights into the compound’s mode of action and potential therapeutic applications.
特性
IUPAC Name |
4-thiophen-2-ylpiperidine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2S/c11-8-4-6(5-9(12)10-8)7-2-1-3-13-7/h1-3,6H,4-5H2,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNELKMROEDTMCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)NC1=O)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2-(Methoxymethyl)-1,3-thiazol-4-yl]acetonitrile](/img/structure/B1428858.png)
![[2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl]methanamine](/img/structure/B1428859.png)
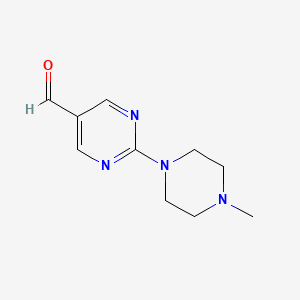
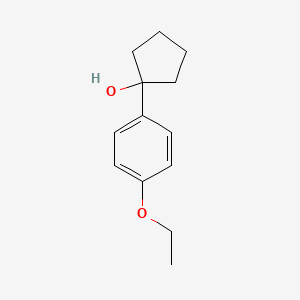


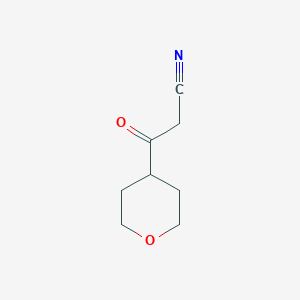
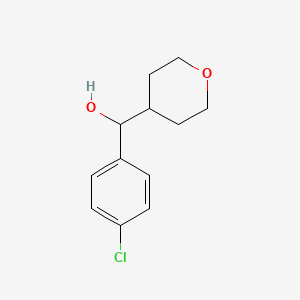
![6-[(4-Aminocyclohexyl)oxy]pyridine-3-carbonitrile](/img/structure/B1428869.png)
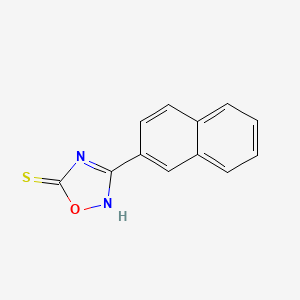
![3-[(Cyclopentylmethyl)sulfanyl]aniline](/img/structure/B1428874.png)
![(2S)-3-[(3,3,3-trifluoropropyl)amino]propane-1,2-diol](/img/structure/B1428875.png)
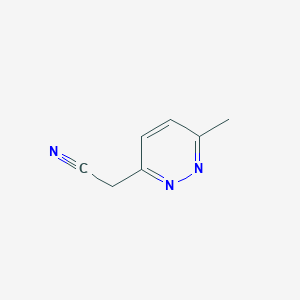
![1-[(4-chlorophenyl)methyl]-3-(furan-2-yl)-1H-pyrazol-5-amine](/img/structure/B1428878.png)